N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide
Description
Historical Development of Pyrroloquinoline Research
The exploration of pyrroloquinoline derivatives originated with the discovery of pyrroloquinoline quinone (PQQ) in 1964, identified as a redox cofactor in bacterial dehydrogenases. Early work by Hauge and later by Anthony and Zatman established PQQ’s role in microbial metabolism, distinguishing it from nicotinamide and flavin cofactors. The structural elucidation of PQQ in 1979 by Salisbury and Duine marked a milestone, revealing its tricarboxylic acid and quinone functionalities. These discoveries laid the foundation for synthesizing structurally related compounds, including N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide, which emerged from efforts to optimize bioactive heterocycles for pharmaceutical applications.
Taxonomic Classification Within the Pyrroloquinoline Family
This compound belongs to the pyrroloquinoline family, a subclass of nitrogen-containing heterocycles. Its structure features:
- A tetrahydro-pyrrolo[3,2,1-ij]quinoline core , distinguishing it from PQQ’s fully aromatic pyrrolo[2,3-f]quinoline system.
- A pivalamide group at the 8-position, enhancing steric bulk and metabolic stability compared to natural PQQ derivatives.
Table 1: Structural Comparison of Pyrroloquinoline Derivatives
| Compound | Core Structure | Functional Groups | Biological Role |
|---|---|---|---|
| Pyrroloquinoline Quinone (PQQ) | Pyrrolo[2,3-f]quinoline | Tricarboxylic acid, quinone | Redox cofactor, antioxidant |
| Target Compound | Tetrahydro-pyrrolo[3,2,1-ij]quinoline | Pivalamide, ketone | Coagulation factor modulation |
Significance in Medicinal Chemistry Research Framework
This compound’s design leverages pyrroloquinoline’s inherent bioactivity while introducing synthetic modifications to enhance target specificity. Key attributes include:
- Coagulation Factor Modulation : Preliminary studies suggest interactions with factors Xa and XIa, implicating potential applications in thrombotic disorders.
- 5-HT6 Receptor Antagonism : Structural analogs demonstrate affinity for serotonin receptors, supporting exploration in cognitive and mood disorders.
- Synthetic Flexibility : The pivalamide group permits regioselective functionalization, enabling structure-activity relationship (SAR) studies.
Current Research Landscape
Recent investigations focus on:
- Synthetic Methodologies : Multi-step routes involving cyclocondensation, oxidation, and amidation, as detailed in patent literature.
- Mechanistic Studies : Computational docking analyses predict binding modes with coagulation factors and neurological receptors.
- Broader Context : Insights from PQQ research, such as mitochondrial protection via SIRT1/PGC-1α pathways, inform hypotheses about related compounds’ mechanisms.
Table 2: Key Research Advances (2015–2025)
Properties
IUPAC Name |
2,2-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15(20)17-12-8-10-4-5-13(19)18-7-6-11(9-12)14(10)18/h8-9H,4-7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBUUIYPZIAMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrroloquinoline Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions
-
Introduction of the Pivalamide Group: : The pivalamide moiety can be introduced via an amide coupling reaction. This typically involves the reaction of the pyrroloquinoline intermediate with pivaloyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is crucial in industrial settings to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group in the pivalamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic ring. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nitrogen-containing heterocycles.
Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or photonic properties due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, altering its activity.
Comparison with Similar Compounds
Structural Analogues of the Pyrrolo[3,2,1-ij]quinoline Core
Table 1: Key Structural Modifications and Properties
Key Observations:
- Position 8 Modifications: The pivalamide group in the target compound likely confers greater metabolic stability compared to smaller amides (e.g., acetamide) or electron-withdrawing groups (e.g., ethoxy) due to steric bulk .
- Position 2 Methylation: Analogues with a 2-methyl group (e.g., 2-methyl-pyrroloquinoline carboxamides) demonstrated enhanced diuretic activity, suggesting that alkylation at this position optimizes receptor binding .
- Hybrid Structures: Compounds like (Z)-2-thioxothiazolidin-4-ones fused to pyrroloquinoline (e.g., 16a-g) exhibit anticoagulant properties, highlighting the versatility of the core for diverse biological targets .
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 384.4 g/mol. The structure features a pyrroloquinoline core that is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 898462-22-1 |
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds derived from pyrroloquinoline structures have been shown to inhibit key enzymes involved in disease processes. For instance, some derivatives act as inhibitors of coagulation factors such as Factor Xa and Factor XIa, which are critical targets for anticoagulant therapies .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. Specific derivatives have shown promising results in vitro against Leishmania species, suggesting potential for treating leishmaniasis .
- Anticancer Properties : The structural characteristics of pyrroloquinolines allow them to modulate signaling pathways associated with cancer cell proliferation and survival. Some studies have reported significant anticancer activities linked to these compounds.
Case Studies
- Antileishmanial Activity : A study evaluating derivatives similar to this compound found that certain compounds exhibited an IC50 value of 8.36 μM against anti-amastigote activity in vitro. In vivo studies showed a 61.1% reduction in parasite burden in infected mice .
- Coagulation Factor Inhibition : Research focused on hybrid derivatives revealed that some compounds could inhibit Factor Xa with an IC50 as low as 3.68 μM and Factor XIa at 2 μM. These findings suggest a dual inhibitory effect that may be beneficial for developing new anticoagulants .
- In Vitro Pharmacokinetics : Stability tests conducted in simulated gastric and intestinal fluids indicated favorable pharmacokinetic properties for certain derivatives, enhancing their potential for oral bioavailability .
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Toluene | 110 | H2SO4 | 65–75 | |
| Amidation | DMF | 0–5 | DIPEA | 80–85 | |
| Purification | Ethanol | RT | – | – |
What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR (1H/13C): Key peaks include:
- Pyrroloquinoline protons: δ 6.8–7.2 ppm (aromatic), δ 2.5–3.5 ppm (tetrahydro ring) .
- Pivalamide: δ 1.2 ppm (C(CH3)3) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ (e.g., calculated for C18H23N3O2: 313.18) .
- IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H) .
Advanced Research Questions
How can reaction yields be optimized during pivalamide functionalization?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Catalysis: Use coupling agents like HATU or EDCI to activate carboxylic acid intermediates .
- Temperature Control: Maintain 0–5°C to suppress hydrolysis of pivaloyl chloride .
- Workflow Example:
- Pre-cool DMF to 0°C.
- Add pivaloyl chloride dropwise to the amine intermediate.
- Stir for 12 h under nitrogen.
- Monitor via TLC (eluent: 7:3 hexane/ethyl acetate).
Q. Table 2: Catalytic Efficiency Comparison
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| EDCI | DCM | 70 | 90 | |
| HATU | DMF | 88 | 95 |
How to resolve contradictory bioactivity data in literature for pyrroloquinoline derivatives?
Methodological Answer:
- Standardized Assays: Use consistent enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays) .
- Control Variables:
- Cell line specificity (e.g., HEK293 vs. HeLa).
- Solvent effects (DMSO concentration ≤0.1%).
- Data Reconciliation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .
Example Workflow:
Test compound against CYP3A4 (P450) to rule out metabolic interference.
Repeat dose-response curves in triplicate.
Compare with structurally similar analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
What computational strategies predict biological targets for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase or GPCR libraries. Focus on conserved binding motifs (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .
- SAR Analysis: Compare with analogs (e.g., substituent effects on logP and IC50) .
Q. Table 3: Predicted Targets for Analogous Compounds
| Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
|---|---|---|---|
| EGFR | -9.2 | 0.45 | |
| 5-HT2A | -8.7 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
